Acpt-II

Description

Structure

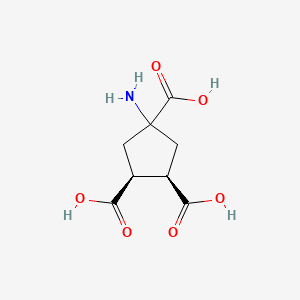

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Acpt Ii

Established Synthetic Routes for Acpt-II

Established synthetic routes for aminocyclopentanetricarboxylic acids, including this compound, often face limitations such as the formation of multiple stereoisomers, challenging purification procedures, and potentially low yields, which can hinder large-scale production. google.com Research efforts have aimed to develop more efficient methods that provide specific stereoisomers in higher yields. google.com

Key Synthetic Intermediates and Reaction Mechanisms

While specific detailed synthetic pathways for this compound can be proprietary or not fully disclosed in public literature, the general approach typically involves the selection of appropriate starting materials containing the necessary functional groups. smolecule.com These materials undergo a sequence of reactions, which may include coupling reactions or electrophilic substitutions, to build the cyclopentane (B165970) ring and introduce the amino and carboxylic acid groups. smolecule.com The synthesis of complex molecules often involves the formation of key intermediates that are then transformed in subsequent steps. mdpi.comnih.govwuxibiology.com Understanding the reaction mechanisms involved is crucial for controlling the outcome and efficiency of the synthesis. mdpi.comwuxibiology.com For instance, some synthetic strategies involve the formation of intermediates through reactions like the Vilsmeier-Haack reaction or aza-Reformatsky reaction, which are well-established in organic synthesis for introducing functional groups and constructing carbon skeletons. mdpi.commdpi.com

Stereochemical Control and Diastereoselectivity in Synthesis

Stereochemical control is a critical aspect in the synthesis of chiral molecules like this compound, which possesses multiple stereogenic centers. tocris.comscbt.comnih.gov The goal is to selectively form a specific stereoisomer while minimizing the formation of others. google.comslideshare.netnumberanalytics.com Diastereoselectivity, the preferential formation of one diastereomer over others, is particularly important in synthesizing compounds with multiple stereocenters. numberanalytics.comacs.org Strategies for achieving stereochemical control and diastereoselectivity can involve the use of chiral catalysts, careful selection of reaction conditions (such as temperature, pressure, and solvent), and exploitation of the inherent structural features of the substrates. slideshare.netnumberanalytics.com For example, some synthetic approaches utilize diastereoselective reactions, where the presence of existing stereocenters in an intermediate influences the stereochemical outcome of a new bond formation. acs.orgmdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to improve the efficiency and yield of chemical synthesis. researchgate.netucla.edu This involves carefully adjusting parameters such as temperature, reaction time, solvent, concentration of reactants, and the choice and amount of catalysts or reagents. ucla.eduresearchgate.net The aim is to maximize the conversion of starting materials to the desired product and minimize the formation of byproducts. researchgate.net Techniques like microwave-assisted synthesis or continuous flow chemistry can be employed to accelerate reactions, improve control over parameters, and potentially enhance yields and scalability. researchgate.netucla.eduresearchgate.netthieme.de Achieving high yields is particularly important for the practical synthesis of complex molecules. researchgate.netatum.bio

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are pursued to explore the relationship between chemical structure and biological activity, as well as to modulate physicochemical properties for specific research applications. plos.orgmdpi.commdpi.com This involves introducing structural modifications and different functional groups to the core this compound structure. icmol.esresearchgate.net

Structural Modifications and Functional Group Introductions

Structural modifications of this compound can involve altering the cyclopentane ring, changing the position or nature of the amino or carboxylic acid groups, or introducing additional substituents. icmol.es Functional group introductions allow for the attachment of various chemical moieties that can influence the compound's interactions with biological targets or its handling in experimental settings. researchgate.netfrontiersin.org These modifications can be achieved through various synthetic reactions, such as alkylation, acylation, amidation, or esterification, applied to the appropriate positions on the this compound scaffold or its synthetic intermediates. chemmethod.comekb.eg The resulting analogs and derivatives can exhibit altered potency, selectivity, or different pharmacological profiles compared to the parent compound. nih.gov

Strategies for Modulating Physicochemical Properties (e.g., solubility for research assays)

Modulating the physicochemical properties of this compound and its derivatives is important for their utility in research assays and other applications. plos.org Properties such as solubility, lipophilicity, and stability can significantly impact how a compound behaves in biological systems or in in vitro experiments. oup.com For example, improving the solubility of a compound in aqueous buffers is often necessary for conducting biological assays. glpbio.com Strategies for enhancing solubility can include the introduction of polar or charged functional groups, the formation of salts, or the design of prodrugs that are more soluble and are converted to the active compound within the system. oup.com Conversely, increasing lipophilicity might be desired for studies involving cell membrane permeability. plos.org These modifications are carefully designed and synthesized, and their effects on physicochemical properties are evaluated. oup.com

Characterization of Synthetic Products

Characterization of synthetic this compound is a critical step to ensure the correct compound has been synthesized and is suitable for further study. Standard analytical techniques are employed to verify the chemical structure and assess the purity of the synthesized material. Although detailed spectroscopic data (such as specific NMR shifts or mass spectrometry fragmentation patterns) for synthetic this compound were not available in the immediately accessible search results, such data are routinely collected and analyzed in synthetic chemistry to confirm the molecular structure and compare it against expected values or reference standards.

A key aspect of the characterization of the synthetic 1-aminocyclopentane-1,3,4-tricarboxylic acid isomers, including this compound, involved their pharmacological evaluation. This functional characterization was crucial for distinguishing the biological profiles of the different stereoisomers. In a study by Acher et al., the four stereoisomers were evaluated for their effects on glutamate (B1630785) receptor subtypes. nih.govacs.org

This compound (referred to as isomer 19 in the study) was characterized pharmacologically as a competitive antagonist for metabotropic glutamate receptors (mGluRs). nih.govacs.org The study reported similar affinity values (KB) for this compound across representative members of Group I, II, and III mGluRs. nih.govacs.org

The following table summarizes the reported pharmacological characterization data for this compound:

| Receptor Subtype | Dissociation Constant (KB) |

| mGlu1a | 115 ± 2 μM nih.govacs.org |

| mGlu2 | 88 ± 21 μM nih.govacs.org |

| mGlu4a | 77 ± 9 μM nih.govacs.org |

These detailed research findings on the affinity of synthetic this compound for different mGluR subtypes served as a critical characteristic to confirm its identity and differentiate it from its stereoisomers, which exhibited different pharmacological profiles (e.g., some isomers acted as agonists at certain mGluR subtypes). nih.govacs.org This pharmacological characterization, in conjunction with standard chemical analyses, provides comprehensive evidence for the successful synthesis and identification of this compound.

Molecular Pharmacology and Receptor Interaction Studies of Acpt Ii

Binding Affinity and Selectivity Profiling at Metabotropic Glutamate (B1630785) Receptors

The interaction of Acpt-II with mGluRs has been characterized through studies evaluating its binding affinity and selectivity across different receptor subtypes. These investigations are fundamental to understanding the potential pharmacological effects of the compound.

Specificity for Group III mGluR Subtypes (e.g., mGlu4, mGlu7, mGlu8)

Initial pharmacological characterization identified this compound as a competitive antagonist for metabotropic glutamate receptors. nih.govtocris.com Studies evaluating its affinity across representative members of the three mGluR groups demonstrated that this compound exhibits comparable affinity for mGlu1a (Group I), mGlu2 (Group II), and mGlu4a (Group III). nih.govtocris.com Reported equilibrium dissociation constants (KB values) indicate affinities of 115 ± 2 μM for mGlu1a, 88 ± 21 μM for mGlu2, and 77 ± 9 μM for mGlu4a. nih.govtocris.com While these values suggest a slightly higher potency (lower KB) at mGlu4a compared to mGlu1a and mGlu2, this compound is broadly described as a general competitive antagonist across these groups rather than being highly selective for Group III based on this initial data. nih.gov Some sources describe this compound as a selective modulator or antagonist of mGluR4 or Group III mGluRs, which may reflect a relative preference or specific effects observed in certain experimental contexts. scbt.commedchemexpress.com However, the comprehensive binding data from the primary synthesis and characterization study indicates significant affinity for representatives of Group I and II as well. nih.govtocris.com The affinity of this compound for other Group III subtypes, such as mGluR7 and mGluR8, is not extensively detailed in the provided information.

The following table summarizes the binding affinities of this compound at specific mGluR subtypes:

| mGluR Subtype | mGluR Group | Binding Affinity (KB) | Reference |

| mGlu1a | Group I | 115 ± 2 μM | nih.govtocris.com |

| mGlu2 | Group II | 88 ± 21 μM | nih.govtocris.com |

| mGlu4a | Group III | 77 ± 9 μM | nih.govtocris.com |

Competitive Antagonism Mechanisms

This compound functions as a competitive antagonist by binding to the orthosteric site of the mGlu receptor, which is the primary binding site for the endogenous neurotransmitter glutamate. nih.govtocris.commedchemexpress.comuni-regensburg.de Competitive antagonists like this compound exert their effects by preventing the binding of agonists, such as glutamate, or by hindering the conformational changes required for receptor activation. patsnap.com A key mechanism by which competitive antagonists of mGluRs operate is by preventing the complete closure of the bilobate Venus flytrap (VFT) domain, a large extracellular domain that contains the orthosteric binding site. news-medical.nettocris.com This interference with VFT closure can be mediated by factors such as ionic repulsion. news-medical.nettocris.com Molecular modeling studies, including those focused on mGluR8 docked with this compound, support the idea that the antagonist prevents the closing of the extracellular domain, thereby hindering receptor activation. mdpi.com Specific residues within the binding pocket can play a crucial role in this inactivating action. mdpi.com

Quantitative Binding Assays (e.g., radioligand binding, displacement studies)

The binding affinity and selectivity profiles of this compound at mGluRs have been determined using quantitative binding assays. nih.govtocris.com These methods are standard in molecular pharmacology for characterizing ligand-receptor interactions. nih.govumich.edu Techniques such as radioligand binding assays, including saturation and competition displacement studies, are employed to measure parameters like equilibrium dissociation constants (Kd or KB) and receptor density (Bmax). nih.govnih.gov In competition binding assays, the affinity and selectivity of an unlabeled compound, such as this compound, are determined by its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. nih.govumich.edu These quantitative approaches were instrumental in establishing the KB values reported for this compound at mGlu1a, mGlu2, and mGlu4a. nih.govtocris.com

Allosteric Modulation and Ligand-Receptor Dynamics

While this compound is primarily characterized as a competitive orthosteric antagonist, investigations into ligand-receptor dynamics explore how its binding influences receptor conformation and function, potentially involving elements beyond simple competitive blockade.

Investigations into Potential Allosteric Binding Sites

The primary mode of action described for this compound is competitive antagonism at the orthosteric glutamate binding site within the VFT domain. nih.govtocris.commedchemexpress.comuni-regensburg.de Allosteric modulators, in contrast, bind to topologically distinct sites on the receptor protein and modulate the receptor's response to orthosteric ligands or can have direct effects. frontiersin.orguni-regensburg.descbt.comnih.gov Although this compound is classified as an orthosteric antagonist, some descriptions mention its capacity to induce conformational changes through specific interactions, which could be interpreted in the context of influencing receptor dynamics. scbt.com However, the available information primarily supports its action at the orthosteric site, preventing the conformational changes necessary for activation. While allosteric sites are attractive targets for drug development due to potential for greater selectivity, the research on this compound predominantly focuses on its competitive interaction at the orthosteric binding pocket. uni-regensburg.demdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Acpt Ii Derivatives

Identification of Pharmacophoric Features Essential for mGluR Interaction

The interaction of Acpt-II with mGluRs is primarily mediated by its amino acid-like structure, which is characteristic of orthosteric ligands that bind to the VFT domain of these receptors. tocris.comnih.gov The orthosteric binding site within the VFT domain is highly conserved across mGluR subtypes, accommodating the α-amino and α-acidic functions common to glutamate (B1630785) and its analogs. nih.govnih.gov

For this compound, the presence of three carboxylic groups and an amino group on the cyclopentane (B165970) ring are key pharmacophoric features. acs.orgmedchemexpress.com These functional groups engage in crucial interactions with residues in the mGluR binding site. Studies have shown that the amino group and one of the carboxylate groups of this compound make primary contacts with residues in the inner pocket of the mGluR1 ligand-binding region, similar to glutamate. nih.gov However, the third carboxylic group at position 4 of the cyclopentane ring plays a critical role in its antagonistic activity. acs.org This group can cause ionic repulsion with specific residues in the receptor binding site, such as Asp-309 in mGluR8 (analogous to Asp318 in mGluR1), which prevents the full closure of the VFT domain necessary for receptor activation. nih.govresearchgate.net The spatial arrangement of these acidic functions is critical for determining activity and selectivity. tocris.com

Stereochemical Impact on Receptor Binding and Functional Activity

The stereochemistry of this compound is a critical determinant of its pharmacological activity. This compound is specifically the (1R,3R,4S) isomer of 1-aminocyclopentane-1,3,4-tricarboxylic acid. nih.gov Different isomers of aminocyclopentanetricarboxylic acids exhibit distinct activities at mGluRs. For instance, Acpt-I (an isomer) and (+)-(3S,4S)-Acpt-III (another isomer) have shown agonist activity at group III mGluR4a, while also acting as competitive antagonists with lower affinity at mGluR1a and mGluR2. acs.org Conversely, (−)-(3R,4R)-Acpt-III was found to be a competitive antagonist with modest affinity for mGluR4a. acs.org

This highlights that the precise three-dimensional arrangement of the amino and carboxylic acid groups on the cyclopentane ring dictates the specific interactions with the receptor binding site, influencing whether the ligand acts as an agonist or antagonist and its selectivity profile across the mGluR subtypes. The (1R,3R,4S) configuration of this compound is specifically associated with its broad competitive antagonist activity. acs.orgtocris.com The stereochemical orientation of the carboxylate group at the 4-position, in particular, appears crucial for the repulsive interaction that contributes to its antagonistic effect. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a vital role in complementing experimental SAR studies and guiding the rational design of this compound derivatives. Techniques such as molecular docking, QSAR modeling, and molecular dynamics simulations provide insights into ligand-receptor interactions and predict the biological activity of novel compounds. nih.govmdpi.commdpi.com

Molecular Docking Simulations with mGluR Models

Molecular docking simulations are used to predict the preferred binding orientation and conformation of this compound and its analogs within the mGluR binding site. mdpi.commdpi.commdpi.com By docking ligands into homology models or available crystal structures of mGluR subtypes, researchers can visualize the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding affinity and efficacy. researchgate.netnih.govmdpi.comresearchgate.net

Studies have utilized molecular docking to investigate the binding of this compound to mGluR models, including mGluR8 and mGluR1. researchgate.netmdpi.com These simulations have helped to identify critical residues involved in the interaction, such as Asp309 and Tyr227 in mGluR8, which are implicated in the antagonistic action of this compound by causing steric clash or ionic repulsion that prevents the full closure of the VFT domain. researchgate.netmdpi.com Docking studies can also compare the binding modes of agonists and antagonists to understand the structural basis for their different functional effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish mathematical relationships between the structural properties of a series of compounds and their biological activity. mdpi.comgoogleapis.com By analyzing a set of this compound derivatives with known activities, QSAR models can identify the physicochemical and structural descriptors that are most important for receptor binding and functional response. These models can then be used to predict the activity of new, untested compounds, prioritizing the synthesis and experimental evaluation of the most promising candidates. mdpi.com

While specific QSAR studies focused solely on this compound derivatives were not prominently found in the search results, QSAR has been widely applied in the study of other mGluR ligands to understand the impact of structural variations on potency and selectivity. mdpi.comgoogleapis.comuc.pt For example, QSAR models have been used to predict the activity of mGluR5 negative allosteric modulators based on their three-dimensional structural features. mdpi.com Applying similar QSAR methodologies to this compound analogs could provide valuable insights into the structural requirements for optimal antagonistic activity at specific mGluR subtypes.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the stability of the binding pose, the flexibility of the receptor and ligand, and the dynamics of key interactions. nih.govnih.govmdpi.com MD simulations can capture conformational changes in the mGluR upon ligand binding and provide insights into the mechanism of receptor activation or inhibition. nih.govresearchgate.netnih.gov

MD simulations have been used to study the interaction of this compound with mGluR1. nih.gov These simulations revealed that while this compound maintains primary contacts with inner pocket residues, the outer part of the ligand-binding pocket opens, potentially initiated by repulsion between a carboxylate group of this compound and a receptor residue. nih.gov This opening prevents the full closure of the VFT domain, consistent with its antagonistic activity. nih.gov MD simulations can also help to understand the role of water molecules and the dynamic nature of protein-ligand interactions, providing a more complete picture than static docking studies. nih.govmdpi.com

Computational approaches, including docking, QSAR, and MD simulations, are powerful tools for understanding the SAR of this compound and guiding the rational design of novel ligands with tailored pharmacological properties for specific mGluR targets. nih.govmdpi.commdpi.com

Applications of Acpt Ii As a Research Tool in Neurobiological Investigations

In Vivo Animal Models for Investigating mGluR Function

While in vitro models are crucial for mechanistic studies, in vivo animal models are essential to understand the physiological and behavioral consequences of modulating mGluR function within a complex, living system.

Acpt-II, as a systemically active Group II mGluR agonist, serves as a critical pharmacological tool in rodent (rat and mouse) models. nih.gov By administering the compound, researchers can investigate the role of mGluR2 and mGluR3 in regulating glutamatergic circuits that underlie various physiological processes and behaviors. nih.gov For example, studies have shown that systemic administration of LY354740 has anxiolytic effects in animal models of anxiety. nih.gov

These agonists are used to probe the function of brain circuits implicated in conditions thought to involve glutamatergic dysregulation, such as anxiety, addiction, and schizophrenia. nih.gov By observing the behavioral and neurochemical changes in rodents following treatment, scientists can infer the role of Group II mGluRs in these circuits. For instance, LY354740 has been shown to prevent panic-like responses in a rat model, suggesting that activating Group II mGluRs can dampen the excessive glutamate (B1630785) release associated with panic. nih.gov Furthermore, local application of the agonist in specific brain regions can relieve pain-related behaviors in rats by inhibiting the activity of sensory neurons. nih.govovid.com

| Research Area | Experimental Model | Technique | Observed Effect of this compound Analog (LY354740) |

|---|---|---|---|

| Neuroprotection | Cortical Neuronal Cultures | Cell Viability Assays | Prevents excitotoxic cell death. nih.gov |

| Synaptic Transmission | Acute Brain Slices | Patch-Clamp Electrophysiology | Reduces frequency of excitatory postsynaptic currents. researchgate.net |

| Receptor Pharmacology | HEK293 Cells expressing mGluR2/3 | Binding/Functional Assays | Potent and selective activation of Group II mGluRs. |

| Intracellular Signaling | Engineered Cell Lines | Luciferase Reporter Gene Assay | Inhibition of forskolin-stimulated cAMP production. nih.gov |

| Behavioral Pharmacology | Panic-Prone Rat Model | Behavioral and Physiological Monitoring | Prevents lactate-induced panic-like responses. nih.gov |

| Pain Modulation | Rat Dorsal Root Ganglia Neurons | Electrophysiology & Nociceptive Assays | Inhibits acid-evoked currents and reduces pain behaviors. nih.gov |

Behavioral Paradigms for Exploring mGluR-Mediated Processes (e.g., fear conditioning, motor coordination)

Behavioral paradigms are essential tools for investigating the physiological and pathological functions of neural circuits and the effects of pharmacological agents.

Fear Conditioning: This form of associative learning, where a neutral stimulus becomes associated with an aversive one, is widely used to study the neural basis of fear and anxiety. nih.govcambridge.orgnih.govfrontiersin.orgnews-medical.net The process involves an acquisition phase, where the association is learned, and an extinction phase, where the learned fear response diminishes. nih.gov Given the involvement of mGluRs in synaptic plasticity, a key mechanism underlying learning and memory, an mGluR antagonist like this compound could be utilized to probe the role of these receptors in the acquisition, consolidation, or extinction of fear memories.

Motor Coordination: Tests such as the rotarod, beam walking, and footprint analysis are used to assess motor skills, balance, and coordination. mdpi.come-cep.orgnih.govaota.orgaota.org These functions are heavily dependent on the cerebellum and basal ganglia, brain regions with high expression of mGluRs. A pharmacological tool like this compound could be employed to study how mGluR blockade affects motor performance and learning.

Despite the potential applications, there are no specific research articles available that have published findings from using this compound in these particular behavioral models.

Table 2: Common Behavioral Paradigms and Potential mGluR Involvement (This table outlines general principles and does not present specific data for this compound)

| Behavioral Paradigm | Assessed Function | Potential Role for mGluR Antagonism |

|---|---|---|

| Fear Conditioning | Learning, memory, anxiety | Modulation of synaptic plasticity in the amygdala and hippocampus, potentially affecting fear acquisition or extinction. |

| Rotarod Test | Motor coordination and learning | Investigation of cerebellar and basal ganglia function in motor skill acquisition. |

| Elevated Plus Maze | Anxiety-like behavior | Exploration of the role of mGluRs in circuits that mediate anxiety. |

| Morris Water Maze | Spatial learning and memory | Assessment of hippocampal-dependent learning and the involvement of mGluR-mediated synaptic plasticity. |

In Vivo Electrophysiology and Optogenetic/Chemogenetic Combinations

In Vivo Electrophysiology: This technique allows for the recording of the electrical activity of neurons in a living, often behaving, animal. nih.govnih.govspringernature.com It can be used to measure action potentials (spikes) from single neurons or groups of neurons, as well as local field potentials (LFPs), which reflect the summed synaptic activity in a brain region. When combined with pharmacology, in vivo electrophysiology can reveal how a compound like an mGluR antagonist alters neuronal firing patterns, synaptic transmission, and network oscillations.

Optogenetic and Chemogenetic Combinations: Optogenetics and chemogenetics are powerful techniques that allow for the control of specific populations of neurons with light or synthetic ligands, respectively. mdpi.comen-journal.orgnih.govnih.goven-journal.org These tools can be combined with electrophysiological recordings and pharmacological manipulations to dissect the function of specific neural circuits. For instance, one could use optogenetics to activate a specific pathway and then apply this compound to determine if mGluRs are involved in mediating the effects of that pathway's activation. While this is a potent experimental design, there is no published research demonstrating the use of this compound in such combined methodologies.

Table 3: Advanced Techniques for Investigating Neural Circuits (This table describes the general application of these techniques, not specific findings with this compound)

| Technique | Principle | Potential Application with an mGluR Antagonist |

|---|---|---|

| In Vivo Single-Unit Recording | Recording of action potentials from individual neurons. | To determine how mGluR blockade affects the firing rate and pattern of specific neuron types. |

| Optogenetics | Using light to control genetically modified neurons expressing light-sensitive ion channels. | To investigate the role of mGluRs in a specific, optically-stimulated neural pathway. |

| Chemogenetics (e.g., DREADDs) | Using "designer drugs" to control neurons expressing "designer receptors." | To examine the long-term effects of mGluR blockade on a chemogenetically modulated circuit. |

| In Vivo Calcium Imaging | Using fluorescent sensors to visualize the activity of large neuronal populations. | To observe how mGluR antagonism alters the activity patterns across a network of neurons. |

Comparative Analysis of Acpt Ii with Other Mglur Modulators in Research

Comparison of Selectivity Profiles with Other Group III mGluR Ligands

Acpt-II is an isomer of 1-aminocyclopentane-1,3,4-tricarboxylic acid, a class of compounds structurally related to aminocyclopentanedicarboxylic acid (ACPD), an early mGluR agonist. guidetopharmacology.org The addition of a third carboxylic group in the ACPT structure significantly alters their pharmacological activity compared to ACPD. guidetopharmacology.org

Initial research characterized this compound as a competitive antagonist with similar affinities for representative members of Group I (mGluR1a), Group II (mGluR2), and Group III (mGluR4a) mGluRs. guidetopharmacology.org Specifically, studies reported inhibitory constants (KB values) of 115 ± 2 µM for mGluR1a, 88 ± 21 µM for mGluR2, and 77 ± 9 µM for mGluR4a. guidetopharmacology.org This profile suggests that this compound, while interacting with Group III receptors, is not highly selective among the different mGluR groups.

This contrasts with the selectivity profiles of other ligands used to study Group III mGluRs. For instance, L-AP4 is considered a prototypical orthosteric agonist for Group III mGluRs. medchemexpress.combio-techne.comamericanelements.com However, L-AP4 shows varying potency across Group III subtypes, with higher potency at mGluR4, mGluR6, and mGluR8 compared to mGluR7. tocris.comamericanelements.com (S)-3,4-DCPG is a more recently developed ligand known for its potent and selective agonist activity specifically at the mGluR8 subtype, showing significantly higher selectivity over other mGluR1-7 receptors. hellobio.comabcam.commedchemexpress.combio-techne.comtocris.comabcam.com

Other ACPT isomers also exhibit different profiles. ACPT-I and (+)-ACPT-III, for example, have been identified as potent agonists at mGluR4a, unlike the antagonistic activity of this compound. guidetopharmacology.org Competitive antagonists selective for Group III mGluRs, such as CPPG and MAP4, have also been developed, although some of these can exhibit lower potency compared to agonists or activity at other mGluR groups depending on the specific compound and system studied. medchemexpress.combio-techne.combio-techne.comtocris.com CPPG, for instance, shows approximately 20-fold selectivity for Group III over Group II receptors but is much less potent at Group I. bio-techne.comtocris.com

The differing activity (agonist vs. antagonist) and varying degrees of selectivity among these ligands highlight their utility as pharmacological tools. The table below summarizes the reported activities and selectivities of this compound and several other key mGluR ligands discussed:

| Compound | Activity at mGluRs (General) | Selectivity Profile (Specific) | PubChem CID |

| This compound | Competitive Antagonist | mGluR1a, mGluR2, mGluR4a (similar affinities: KB ~77-115 µM) guidetopharmacology.org | 6604820 |

| ACPT-I | Group III Agonist | mGluR4a (potent agonist, EC50 ~7.2 µM), low affinity antagonist at mGluR1a, mGluR2 guidetopharmacology.orggenecards.orgmedkoo.com | 6604820 |

| L-AP4 | Group III Agonist | mGluR4, mGluR6, mGluR8 > mGluR7 tocris.comamericanelements.com | 179394 |

| CPPG | Group II/III Antagonist | ~20-fold selective for Group III over Group II, weak at Group I bio-techne.comtocris.com | 2878 |

| MAP4 | Group II Agonist/Group III Antagonist | Selective Group III antagonist in some systems bio-techne.comzhanggroup.org | 1795545 |

| (S)-3,4-DCPG | mGluR8 Agonist | Potent and selective for mGluR8a (>100-fold over mGluR1-7) hellobio.comabcam.commedchemexpress.combio-techne.comtocris.comabcam.com | 16062593 |

| (+)-ACPT-III | mGluR4a Agonist | Potent agonist at mGluR4a (EC50 ~8.8 µM) guidetopharmacology.orgumich.edu | 10656383 |

Note: this compound and ACPT-I are isomers and share the same PubChem CID, but exhibit distinct pharmacological profiles. guidetopharmacology.orgnih.gov

Utility of this compound in Dissecting Specific mGluR Subtype Functions

The synthesis and characterization of this compound, along with other ACPT isomers, were specifically undertaken to develop new pharmacological tools capable of discriminating between different mGluR subtypes. guidetopharmacology.org While this compound was found to be a competitive antagonist with relatively similar affinity across Group I, II, and III receptors in initial studies, this broad antagonistic activity, in conjunction with the more selective actions of other ACPT isomers and mGluR ligands, provides researchers with a means to probe the functional roles of these receptors. guidetopharmacology.org

Although the initial characterization suggested broad antagonism, later descriptions referring to this compound as a selective mGluR4 modulator bio-techne.com imply its potential use in studies specifically focused on mGluR4 function, perhaps in contexts or preparations where its selectivity is more pronounced or its modulatory rather than purely antagonistic effects are observed. The ability of this compound to induce conformational changes in mGluR4 and enhance receptor desensitization, as suggested by one source, points to a more complex interaction that researchers can leverage to study receptor dynamics and downstream signaling specific to mGluR4. bio-techne.com The development and use of compounds like the ACPT isomers represent a key strategy in neuropharmacology to create a toolkit of ligands with varying specificities to systematically dissect the roles of individual receptor subtypes in complex biological systems. guidetopharmacology.org

Synergistic or Antagonistic Interactions with Other Neuroactive Compounds

Research into the interactions between different neuroactive compounds is crucial for understanding complex biological processes and potential therapeutic strategies, including combination therapies. Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonistic interactions result in a combined effect that is less than the sum of individual effects. ahajournals.orgroyalsocietypublishing.orgmdpi.comfrontiersin.orgnih.govfrontiersin.orgasm.org

Emerging Research Directions and Methodological Advancements for Acpt Ii Studies

Application in Advanced High-Throughput Screening Platforms for Novel Ligands

Acpt-II's well-characterized activity at mGluR1 and mGluR2/3 makes it a useful reference compound or tool in high-throughput screening (HTS) platforms aimed at discovering novel ligands for these receptors or related targets. HTS allows for the rapid assessment of large libraries of compounds to identify potential therapeutic candidates alitheagenomics.com. This compound, as a known modulator of mGluRs, can be used in assays to validate screening hits or as a positive control to ensure assay robustness. Advanced HTS platforms often utilize techniques like affinity selection mass spectrometry (ASMS) to identify ligands that bind to target proteins wuxibiology.com. While the searches did not provide specific examples of this compound being used in HTS platforms, the principles of HTS and ligand discovery are highly relevant frontiersin.orgoup.commdpi.comrsc.org. The development of this compound derivatives or analogs could also be a focus of such screening efforts, searching for compounds with improved selectivity, potency, or desired pharmacological properties.

Contributions to Understanding Neurotransmitter Receptor Systems Beyond Glutamate (B1630785)

While this compound is primarily known for its activity at glutamate receptors, particularly mGluRs, research into its potential interactions or effects on other neurotransmitter systems represents an emerging direction. Neurotransmitter systems are complex and interconnected pharmacologyeducation.orgteachmephysiology.comdana.orgoup.comroyalsocietypublishing.org. Understanding how modulating one system, like the glutamatergic system via compounds like this compound, might influence others (e.g., GABAergic, cholinergic, monoaminergic systems) is crucial for a holistic view of neural circuit function. Although the provided search results focus heavily on this compound's interaction with glutamate receptors nih.govmdpi.comnih.govfrontiersin.orguni-regensburg.de, the possibility of off-target effects or indirect modulation of other systems is an area that warrants investigation. Studies exploring the impact of this compound on the release, synthesis, or receptor function of neurotransmitters other than glutamate would contribute significantly to our understanding of its broader neurobiological effects.

Integration with Systems Biology and Network Pharmacology Approaches in Neuroscience Research

Q & A

Q. How should researchers manage incomplete or noisy this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.